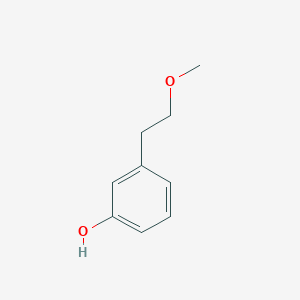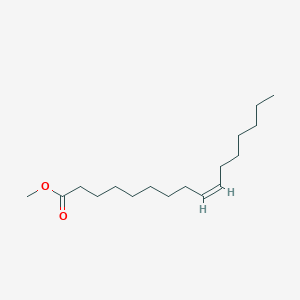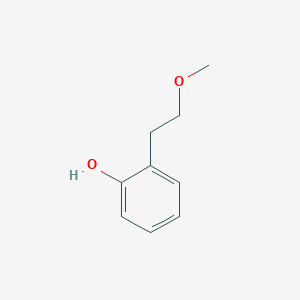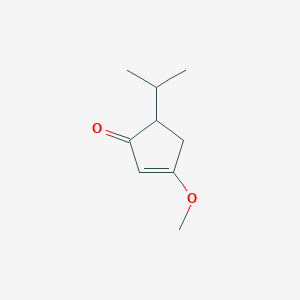
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one, also known as Moxifloxacin, is a synthetic antibiotic drug that is used to treat various bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is effective against a wide range of gram-positive and gram-negative bacteria.
Mechanism Of Action
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. By inhibiting these enzymes, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one prevents the bacteria from replicating and causes them to die.
Biochemical And Physiological Effects
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can cause side effects, including nausea, diarrhea, and headache. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been associated with an increased risk of tendonitis and tendon rupture, particularly in older patients and those who are taking corticosteroids.
Advantages And Limitations For Lab Experiments
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a useful tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Its broad-spectrum activity and effectiveness against resistant bacteria make it a valuable addition to the researcher's toolkit. However, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is not without limitations. Its use can lead to the development of antibiotic resistance, and it may not be effective against all types of bacteria.
Future Directions
There are several areas of research that could benefit from further study of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one. These include:
1. Development of new antibiotics: 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. Further research could help to identify new compounds that are even more effective.
2. Mechanisms of antibiotic resistance: Studying the mechanisms of antibiotic resistance can help researchers to develop new strategies for combating bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be a useful tool in these studies.
3. Combination therapies: Combining different antibiotics can be an effective way to treat bacterial infections. Further research could explore the use of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one in combination with other antibiotics to improve treatment outcomes.
4. Drug delivery: Developing new methods for delivering antibiotics to infected tissues could improve treatment outcomes and reduce the risk of side effects. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be used as a model compound for developing new drug delivery systems.
Conclusion:
In conclusion, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a synthetic antibiotic drug that has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria and has been used to treat various bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. While 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has limitations, it is a valuable tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Future research could help to identify new compounds, develop new treatment strategies, and improve drug delivery methods.
Synthesis Methods
The synthesis of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with methoxyamine hydrochloride in the presence of a base to form the oxime derivative. The oxime is then reduced using sodium borohydride to yield 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one.
Scientific Research Applications
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been studied for its potential use in the treatment of tuberculosis.
properties
CAS RN |
146694-10-2 |
|---|---|
Product Name |
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methoxy-5-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-7(11-3)5-9(8)10/h5-6,8H,4H2,1-3H3 |
InChI Key |
ZXNHJQOFXVIYCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=CC1=O)OC |
Canonical SMILES |
CC(C)C1CC(=CC1=O)OC |
synonyms |
2-Cyclopenten-1-one,3-methoxy-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



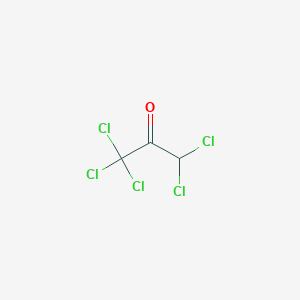
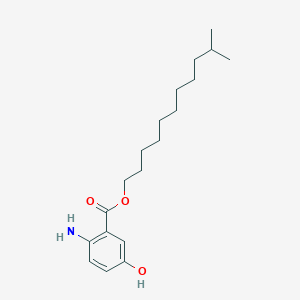
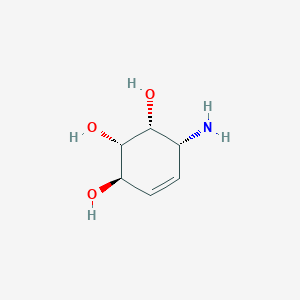
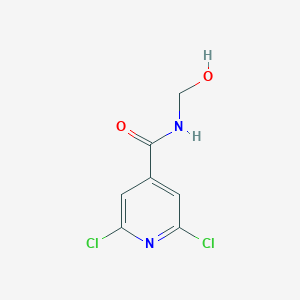
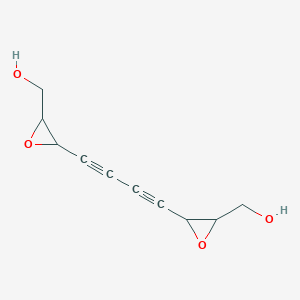
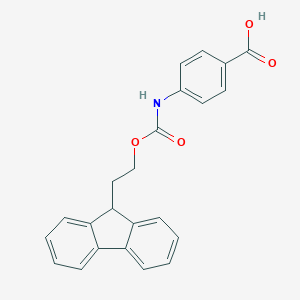
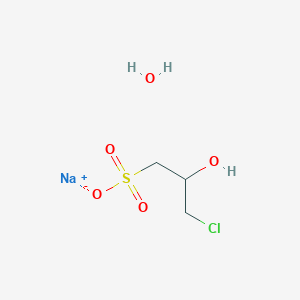
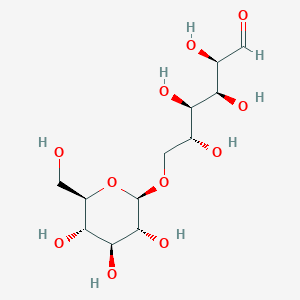
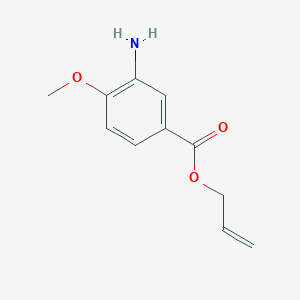
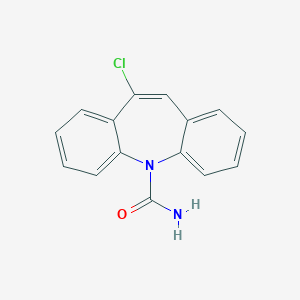
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)
